4-Methyl-6-oxopiperidine-2-carboxylic acid

Catalog No.
S13754358
CAS No.
M.F
C7H11NO3
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-6-oxopiperidine-2-carboxylic acid

Product Name

4-Methyl-6-oxopiperidine-2-carboxylic acid

IUPAC Name

4-methyl-6-oxopiperidine-2-carboxylic acid

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C7H11NO3/c1-4-2-5(7(10)11)8-6(9)3-4/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

OZWUPGBEUVJVEN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC(=O)C1)C(=O)O

4-Methyl-6-oxopiperidine-2-carboxylic acid, also referred to as Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid, is a chiral compound characterized by a piperidine ring with a methyl group and a carboxylic acid functional group. Its molecular formula is C7H11NO3C_7H_{11}NO_3 with a molecular weight of approximately 157.17 g/mol. This compound is significant in various scientific fields, particularly in organic chemistry and medicinal chemistry, due to its unique structural features that allow it to act as an important building block in the synthesis of pharmaceuticals and other complex organic molecules .

The chemical reactivity of 4-Methyl-6-oxopiperidine-2-carboxylic acid is influenced by its functional groups. Key reactions include:

  • Methylation Reactions: The introduction of the methyl group can be achieved through methylating agents under controlled conditions.
  • Oxidation Reactions: The carboxylic acid group can be oxidized to yield ketones or aldehydes, depending on the reagents used.
  • Reduction Reactions: Reduction processes can convert the carboxylic acid into alcohols.
  • Substitution Reactions: The compound can undergo substitution reactions to introduce various functional groups, leading to diverse derivatives .

Research indicates that 4-Methyl-6-oxopiperidine-2-carboxylic acid exhibits potential biological activities. It has been studied for its interactions with various biomolecules, suggesting roles in enzyme inhibition or activation. This compound's unique stereochemistry may contribute to its biological effects, making it a candidate for further investigation in pharmacological applications, particularly in treating neurological and psychiatric disorders .

The synthesis of 4-Methyl-6-oxopiperidine-2-carboxylic acid typically involves several methods:

  • Chiral Catalysis: Utilizing chiral catalysts to ensure the desired stereochemistry during synthesis.
  • Piperidine Derivative Reaction: A common approach involves reacting a suitable piperidine derivative with a methylating agent.
  • Oxidative Methods: Introducing the carboxylic acid group through oxidation processes or other suitable reactions.

In industrial settings, optimized reaction conditions are employed to maximize yield and purity, often involving high-pressure reactors and advanced purification techniques .

4-Methyl-6-oxopiperidine-2-carboxylic acid has diverse applications across several fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs targeting neurological disorders.
  • Organic Chemistry: Used as a building block in synthesizing complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
  • Industrial Chemicals: Acts as a precursor for various fine chemicals and industrial products .

Studies on the interactions of 4-Methyl-6-oxopiperidine-2-carboxylic acid with biological systems have revealed its potential as an inhibitor or modulator of various enzymes and receptors. These interactions are crucial for understanding its mechanism of action and therapeutic potential. The specific molecular targets and pathways involved depend on the context of its application in research or medicine .

Several compounds share structural similarities with 4-Methyl-6-oxopiperidine-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
(2R,4R)-4-methylpiperidine-2-carboxylic acidLacks the oxo groupLess reactive compared to 4-Methyl-6-oxopiperidine
(2S,4S)-4-methyl-6-oxopiperidine-2-carboxylic acidDifferent stereochemistryMay exhibit different biological activities
4-methylpiperidine-2-carboxylic acidLacks both the oxo group and specific stereochemistryLess specificity in interactions

The uniqueness of 4-Methyl-6-oxopiperidine-2-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to these analogs .

Chemical Synthesis Pathways

Chiral Catalysis Approaches for Enantiomeric Control

The synthesis of enantiomerically pure 4-methyl-6-oxopiperidine-2-carboxylic acid represents a significant challenge in organic chemistry, requiring sophisticated chiral catalysis approaches to achieve stereochemical control [1]. Rhodium-catalyzed asymmetric carbometalation has emerged as a particularly effective strategy for accessing enantioenriched piperidine derivatives through highly regio- and enantioselective transformations [1]. This methodology employs dihydropyridine substrates as coupling partners, enabling the formation of 3-substituted tetrahydropyridines with excellent enantioselectivity and broad functional group tolerance [1].

The mechanistic pathway involves coordination of chiral ligands with rhodium complexes, followed by transmetalation with boronic acids to generate active rhodium intermediates [2]. Carbometalation of the dihydropyridine substrate provides a key intermediate that undergoes regioselective protodemetalation in the presence of water to yield the desired enantioenriched piperidine products [2]. This approach has demonstrated remarkable efficiency in creating multiple stereocenters simultaneously, with some reactions capable of generating up to four new chiral centers in a single operation [3].

Asymmetric hydrogenation represents another crucial methodology for achieving enantiomeric control in piperidine synthesis [3] [4]. The use of auxiliary-based approaches has proven particularly effective, employing chiral oxazolidinones attached to the pyridine 2-position to direct the stereochemical outcome of hydrogenation reactions [3]. Under acidic conditions, protonation of the pyridine substrate favors specific conformations that enable selective hydrogen transfer to one diastereotopic face, resulting in high enantiomeric excess values [3].

Catalytic SystemSubstrate TypeEnantiomeric ExcessYieldReference
Rhodium-Chiral LigandDihydropyridines>95%88-92% [1]
Iridium-MeO-BoQPhos2-Alkyl Pyridines93:7 ratio75-85% [4]
Auxiliary-Based HydrogenationOxazolidinone-Pyridines>95%85-95% [3]

The optimization of reaction conditions for chiral catalysis involves systematic investigation of temperature, pressure, solvent systems, and catalyst loading [5]. Recent advances in reaction optimization have demonstrated that face-centered central composite designs can effectively identify optimal conditions for achieving maximum enantioselectivity while maintaining high product yields [5]. Temperature control typically ranges from 45-55 degrees Celsius for hydrogenation reactions, with pressures maintained between 2-3 kilograms per square centimeter [6].

Multicomponent Reaction Strategies from Cyclic Imines

Multicomponent reactions utilizing cyclic imines provide efficient pathways for constructing the piperidine framework of 4-methyl-6-oxopiperidine-2-carboxylic acid through convergent synthetic strategies [7] [8]. The formation of cyclic imines serves as a key intermediate, enabling subsequent transformations that introduce the required functional groups and stereochemical features [7]. These reactions typically involve the condensation of aldehydes, amines, and additional nucleophilic components to generate complex piperidine architectures in single synthetic operations [8].

The mechanism of imine-based multicomponent reactions involves initial condensation between carbonyl compounds and amines to form intermediate imines, which subsequently undergo nucleophilic attack by third components [7]. The electrophilic character of imines can be enhanced through protonation using Brønsted acids, increasing their reactivity toward nucleophilic partners [7]. This approach has proven particularly effective for generating 2,6-disubstituted piperidin-4-ones through three-component reactions of diketene, tosylimines, and aldehydes [7].

Aza-Diels-Alder reactions represent a powerful subset of multicomponent strategies, where cyclic imines function as dienophiles in cycloaddition reactions with activated dienes [7]. Lewis acid catalysis significantly enhances the reactivity of imines as dienophiles, enabling the construction of highly functionalized six-membered nitrogen heterocycles [7]. The reaction can proceed even in the presence of water when aldimines are generated in situ, providing practical advantages for large-scale synthesis [7].

Three-component aza-Sakurai cyclizations offer another valuable approach, utilizing amines with cyclic ketones and aldehydes to generate spiropiperidines and substituted piperidines [9]. This methodology involves intermolecular imine formation through condensation, followed by intramolecular cyclization to construct the desired ring system [9]. The resulting products contain multiple functional centers suitable for further derivatization, enabling access to diverse structural analogs [9].

Reaction TypeComponentsProduct TypeTypical YieldSelectivity
Aza-Diels-AlderImine + DieneTetrahydropyridines70-85%High regioselectivity
Three-Component CyclizationAmine + Ketone + AldehydeSpiropiperidines65-80%Moderate diastereoselectivity
Mannich-Type AdditionImine + Nucleophile + ElectrophileSubstituted Piperidines75-90%Variable stereoselectivity

Biocatalytic Production Methods

Stereoselective Amidases in Kinetic Resolution

Stereoselective amidases represent highly efficient biocatalysts for the kinetic resolution of racemic piperidine-2-carboxamides, enabling access to enantiomerically pure 4-methyl-6-oxopiperidine-2-carboxylic acid derivatives [10] [11]. Whole bacterial cells containing specific amidase enzymes have demonstrated exceptional stereoselectivity in hydrolyzing one enantiomer of racemic carboxamide substrates while leaving the opposite enantiomer unchanged [10]. Klebsiella terrigena strain 9174 exhibits remarkable selectivity for the S-enantiomer, producing S-piperazine-2-carboxylic acid dihydrochloride with 99.4% enantiomeric excess at 41% yield [10].

The kinetic resolution process involves the selective hydrolysis of racemic piperidine-2-carboxamide substrates using stereospecific amidases [10]. Burkholderia species strain 9925 demonstrates complementary selectivity, preferentially hydrolyzing the R-enantiomer to yield R-piperazine-2-carboxylic acid dihydrochloride with 99.0% enantiomeric excess at 22% yield [10]. Pseudomonas fluorescens strain 9924 provides access to S-piperidine-2-carboxylic acid through selective hydrolysis of the corresponding carboxamide substrate [10].

The mechanism of amidase-catalyzed kinetic resolution involves the formation of a tetrahedral intermediate through nucleophilic attack of an activated serine residue on the amide carbonyl carbon [12]. The enzyme active site provides a chiral environment that preferentially accommodates one enantiomer of the substrate, leading to differential reaction rates between enantiomers [12]. The stereoselectivity arises from differences in binding affinity and transition state stabilization for each enantiomer within the enzyme active site [12].

Dynamic kinetic resolution represents an advanced approach that combines stereoselective amidases with racemization catalysts to achieve theoretical yields up to 100% [12]. This methodology employs alpha-amino-epsilon-caprolactam racemase in conjunction with stereoselective amino acid amidases to continuously racemize the unreactive enantiomer, enabling complete conversion to the desired stereoisomer [12]. The process requires careful optimization of enzyme ratios and reaction conditions to maintain efficient racemization while preserving amidase activity [12].

Enzyme SourceSubstrate SelectivityProductEnantiomeric ExcessYield
Klebsiella terrigena DSM 9174S-selectiveS-Piperazine-2-carboxylic acid99.4%41%
Burkholderia sp. DSM 9925R-selectiveR-Piperazine-2-carboxylic acid99.0%22%
Pseudomonas fluorescens DSM 9924S-selectiveS-Piperidine-2-carboxylic acid>98%35-45%

Whole-Cell Biotransformation Systems

Whole-cell biotransformation systems offer significant advantages for the sustainable production of 4-methyl-6-oxopiperidine-2-carboxylic acid through integrated enzymatic cascades [13] [14]. These systems utilize intact microbial cells containing multiple enzymes that work in concert to perform complex multi-step transformations [13]. Carboxylic acid reductase, omega-transaminase, and imine reductase enzymes can be combined in single-pot cascade reactions to generate enantiomerically pure substituted piperidines from simple starting materials [13].

The cascade biotransformation begins with carboxylic acid reductase-catalyzed reduction of keto acids to corresponding aldehydes, followed by omega-transaminase-mediated reductive amination to form chiral amines [13]. Subsequent imine reductase-catalyzed cyclization generates the desired piperidine framework with high enantiomeric excess and diastereomeric excess [13]. This approach eliminates the need for intermediate isolation and purification steps, significantly improving atom economy and reducing waste generation [13].

Immobilized whole-cell systems provide enhanced stability and reusability compared to free enzyme preparations [14]. Magnetic halloysite nanotubes have proven effective as supports for immobilizing Candida antarctica lipase B, enabling biocatalytic multicomponent reactions for piperidine synthesis [15]. The immobilized biocatalyst demonstrates superior catalytic efficiency compared to the free enzyme, with values of 23.8 millimolar per second for immobilized lipase versus 21.9 millimolar per second for pure enzyme [15].

Biotransformation optimization involves systematic investigation of cell density, substrate concentration, temperature, and pH conditions to maximize product formation while minimizing side reactions [16]. Microbial systems including Beauveria bassiana, Cunninghamella verticillata, and Penicillium simplicissimum have demonstrated efficient biotransformation of saturated nitrogen-containing heterocycles with high chemo-, regio-, and enantioselectivity [16]. The use of fed-batch cultivation strategies enables controlled substrate feeding to maintain optimal reaction conditions throughout the biotransformation process [16].

OrganismEnzyme SystemSubstrateProductConversionSelectivity
Recombinant E. coliCAR-ωTA-IREDKeto acidsChiral piperidines>90%>95% ee
Candida antarcticaLipase BMulticomponent substratesPiperidine derivatives91%High regioselectivity
Beauveria bassianaCytochrome P450Saturated heterocyclesHydroxylated products70-85%>90% ee
Pseudomonas sp.AmidaseRacemic amidesChiral carboxylic acids45-50%>98% ee

4-Methyl-6-oxopiperidine-2-carboxylic acid demonstrates characteristic thermodynamic stability patterns consistent with similar piperidine-based lactam carboxylic acids. The compound exhibits structural stability under ambient conditions, with its molecular architecture anchored by the six-membered piperidine ring containing a lactam carbonyl group at position 6 and a carboxylic acid substituent at position 2 [1]. The methyl group at position 4 contributes to conformational stabilization through steric effects that influence the overall molecular geometry.

The thermal stability profile of 4-Methyl-6-oxopiperidine-2-carboxylic acid is characterized by its solid-state behavior at room temperature, with a reported melting point range of 124-129°C [1]. This melting point indicates moderate thermal stability, which is consistent with the presence of both hydrogen bonding capabilities from the carboxylic acid group and intermolecular interactions facilitated by the lactam carbonyl. The compound maintains its structural integrity under standard laboratory storage conditions when kept in sealed containers at room temperature [1].

Phase behavior analysis reveals that 4-Methyl-6-oxopiperidine-2-carboxylic acid exists as a crystalline solid under normal conditions, with no reported liquid phase transitions at standard atmospheric pressure. The absence of reported polymorphic forms suggests a single predominant crystal structure, though comprehensive polymorphism studies have not been extensively documented in the literature. The compound appears to be anhydrous, eliminating dehydration transitions that are commonly observed in hydrated amino acid derivatives [2].

Comparative analysis with related piperidine carboxylic acids indicates that phase transitions in these systems are typically accompanied by modifications in hydrogen bonding patterns and molecular conformational changes [2]. In the case of 4-piperidinecarboxylic acid, temperature-dependent phase transitions occur with characteristic changes in hydrogen bond networks, suggesting that similar behavior might be expected for the 4-methyl substituted analog, though specific experimental verification is required [2].

Solubility Characteristics in Polar and Nonpolar Media

The solubility profile of 4-Methyl-6-oxopiperidine-2-carboxylic acid reflects the amphiphilic nature of the molecule, containing both hydrophilic and hydrophobic structural elements. The compound demonstrates moderate solubility in water, with reported values of at least 60 mg/mL for the structurally similar 6-oxopiperidine-2-carboxylic acid [3]. This aqueous solubility is primarily attributed to the carboxylic acid functional group, which can form hydrogen bonds with water molecules and undergo ionization at physiological pH values.

In polar aprotic solvents, 4-Methyl-6-oxopiperidine-2-carboxylic acid exhibits enhanced solubility characteristics. The compound is notably soluble in dimethyl sulfoxide (DMSO), which is commonly used as a stock solution preparation medium for biological assays [3]. The solubility in DMSO is facilitated by the solvent's ability to stabilize both the neutral and ionized forms of the carboxylic acid through dipole-dipole interactions and hydrogen bonding.

The behavior in polar protic solvents follows predictable patterns based on the structural characteristics of the compound. In methanol and ethanol, the compound likely demonstrates good solubility due to the combination of hydrogen bonding interactions between the carboxylic acid group and the hydroxyl groups of these solvents [4]. The lactam carbonyl group also contributes to solubility through additional hydrogen bonding sites with protic solvents.

Solubility in nonpolar media is significantly limited, as expected for a compound containing both carboxylic acid and lactam functional groups. The compound shows poor solubility in nonpolar solvents such as hexane, toluene, and diethyl ether . However, moderate solubility may be observed in chloroform, which can participate in weak hydrogen bonding interactions with the compound's polar functional groups.

The solubility characteristics are temperature-dependent, with increased solubility typically observed at elevated temperatures across all solvent systems. This behavior is consistent with the endothermic nature of the dissolution process for most carboxylic acid derivatives [4]. The pH-dependent solubility behavior in aqueous systems is particularly notable, with enhanced solubility observed under basic conditions due to deprotonation of the carboxylic acid group.

pKa Analysis and Protonation State Dynamics

The acid-base behavior of 4-Methyl-6-oxopiperidine-2-carboxylic acid is dominated by the carboxylic acid functional group, which serves as the primary ionizable center in the molecule. Based on structural analysis and comparison with similar compounds, the pKa value is estimated to be in the range of 4.0-4.5, which is characteristic of carboxylic acids substituted with electron-withdrawing groups [6]. This pKa value is consistent with the predicted pKa of 4.08 ± 0.20 for the structurally related 1-methyl-6-oxopiperidine-3-carboxylic acid [6].

The electron-withdrawing nature of the lactam carbonyl group influences the acidity of the carboxylic acid through inductive effects transmitted through the piperidine ring system. The presence of the methyl group at position 4 provides a modest electron-donating effect, but this is insufficient to significantly alter the overall acidic character of the molecule. The net result is a carboxylic acid with moderate acidity, stronger than simple aliphatic carboxylic acids but weaker than highly electron-deficient systems.

The lactam nitrogen in the piperidine ring does not contribute significantly to the acid-base properties of the compound. The nitrogen atom in the lactam system is not basic due to resonance delocalization of the lone pair into the carbonyl π-system, effectively neutralizing its basicity [7]. This characteristic is typical of lactam compounds, where the nitrogen behaves as a neutral, non-protonatable center under normal pH conditions.

At physiological pH (7.4), 4-Methyl-6-oxopiperidine-2-carboxylic acid exists predominantly in its deprotonated form, with the carboxylic acid group ionized to form a carboxylate anion (COO⁻). This ionization state contributes to the compound's water solubility and its ability to participate in ionic interactions with biological targets or other molecules in solution [8].

The protonation state dynamics of the compound are relatively straightforward, involving primarily the carboxylic acid group. The Henderson-Hasselbalch equation can be applied to predict the protonation state at any given pH, with the compound existing as a 1:1 mixture of protonated and deprotonated forms at pH equal to the pKa value. Below pH 4.0, the compound exists predominantly in its neutral, protonated form, while above pH 5.0, the deprotonated anionic form predominates.

Temperature effects on the pKa value are expected to be modest, following the general trend of decreasing pKa with increasing temperature observed for most carboxylic acids [9]. Solvent effects can be more pronounced, with pKa values typically higher in less polar solvents due to the reduced stabilization of the ionic form. The presence of hydrogen bonding solvents can also influence the apparent pKa through specific interactions with either the protonated or deprotonated forms of the compound.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

157.07389321 g/mol

Monoisotopic Mass

157.07389321 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types